1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate (in this case, 3-chlorophenyl isocyanate ) with the corresponding amine (4-methoxyphenylmethanamine ). The tetrazole ring could be introduced through a variety of methods, such as the reaction of nitriles under acidic conditions.Scientific Research Applications
Corrosion Inhibition
1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), a related compound, has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic solutions. This compound shows promising results as an efficient inhibitor, especially in 1 M hydrochloric acid solution, displaying increased inhibition efficiency with rising inhibitor concentration and decreasing temperature (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Bis-chalcone derivatives, including compounds similar to the one , have been studied for their nonlinear optical properties. These derivatives show significant second harmonic generation (SHG) efficiency and other third-order nonlinear optical properties, indicating potential applications in optoelectronics and photonics (Shettigar et al., 2006).
Molecular Docking and Crystal Structure
The crystal structure and molecular docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been examined. These studies are crucial in understanding the orientation and interactions of molecules within the active sites of enzymes, such as the cyclooxygenase-2 enzyme, and can aid in the development of inhibitors with medicinal applications (Al-Hourani et al., 2015).
Antimicrobial Evaluation
Novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Rani et al., 2014).
Photodegradation Studies
The photodegradation and hydrolysis of substituted urea herbicides in water have been investigated, providing insights into the environmental behavior and breakdown of such compounds (Gatidou & Iatrou, 2011).
Anti-Cancer Potential
Symmetrical N,N'-diarylureas, which are structurally similar, have shown promise as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This suggests a potential pathway for developing anti-cancer agents (Denoyelle et al., 2012).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-7-5-13(6-8-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-3-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNWFVMZBFNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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